Tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H22N2O2 and its molecular weight is 238.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate and its derivatives have significant roles as intermediates in the synthesis of various biologically active compounds. For example, the compound tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of crizotinib, a medication used in cancer treatment (Kong et al., 2016). Additionally, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate in the synthesis of Vandetanib, another cancer drug (Wang et al., 2015).
Crystal Structure Analysis
X-ray crystallography studies have been conducted to understand the molecular and crystal structures of compounds related to this compound. For example, tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate and its derivatives have been studied to understand their molecular packing and structural properties, providing insights into their potential chemical applications (Didierjean et al., 2004).
Role in Synthesis of Diverse Derivatives
The compound and its derivatives have been utilized for the synthesis of a wide range of piperidine derivatives, which are important in medicinal chemistry. For instance, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with various reagents leads to the formation of compounds that are valuable for creating diverse piperidine derivatives, which are essential in drug development (Moskalenko & Boev, 2014).
Application in Anticancer Drug Development
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, serves as an important intermediate for small molecule anticancer drugs. This demonstrates the broader application of this compound derivatives in the field of oncology and pharmacology (Zhang et al., 2018).
Properties
IUPAC Name |
tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-7,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHKLYFOHPHRRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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